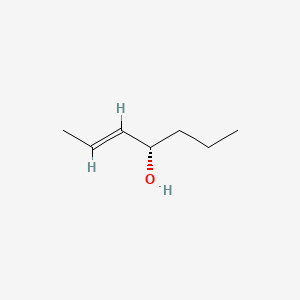

(E,4S)-hept-2-en-4-ol

Description

Properties

IUPAC Name |

(E,4S)-hept-2-en-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-3-5-7(8)6-4-2/h3,5,7-8H,4,6H2,1-2H3/b5-3+/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DODCYMXUZOEOQF-OHCKJTPYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C=CC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](/C=C/C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Hydrogenation with Chiral Catalysts

The reduction of hept-2-en-4-one using chiral transition-metal catalysts is a cornerstone method. Ruthenium complexes with BINAP ligands (e.g., Ru-(S)-BINAP) achieve enantiomeric excess (ee) >95% under mild hydrogenation conditions (20–50°C, 1–5 bar H₂). For example:

-

Catalyst : RuCl₂[(S)-BINAP]

-

Solvent : Ethanol or THF

-

Yield : 85–92%

This method benefits from industrial scalability but requires high-purity ketone precursors.

Substrate-Directable Hydrogenation

Modifying the carbonyl substrate with directing groups (e.g., hydroxyl or amine moieties) enhances stereocontrol. For instance, pre-complexation of hept-2-en-4-one with chiral Lewis acids like Ti(OiPr)₄ and (R)-BINOL induces facial selectivity during hydrogenation:

Hydroboration-Oxidation of Hept-2-yne

Anti-Markovnikov Addition with Chiral Boranes

The hydroboration-oxidation sequence applied to hept-2-yne enables stereoselective formation of the E-alkene and C4 alcohol. Chiral boranes such as (S)-Ipc₂BH (diisopinocampheylborane) deliver boron to the less substituted carbon, followed by oxidative workup:

Transition-State Modeling

Density functional theory (DFT) studies reveal that steric hindrance from the borane’s isopinocampheyl groups enforces a chair-like transition state, favoring syn addition and subsequent E-alkene geometry.

Enzymatic Synthesis via Aldolase Catalysis

Chemoenzymatic Route

A green, three-step synthesis employs aldolase enzymes to catalyze stereoselective C–C bond formation:

-

Aldol Addition : (S)-Pyruvate and butanal yield (4S)-5-methyl-2-oxohept-3-en-4-ol.

-

Reduction : NADH-dependent ketoreductase reduces the ketone to the alcohol.

-

Dehydration : Acid-catalyzed elimination forms the E-alkene.

This method avoids toxic reagents but requires optimization for industrial-scale production.

Chiral Auxiliary-Mediated Synthesis

Evans Oxazolidinone Approach

The Evans auxiliary directs stereochemistry during alkylation and subsequent hydrolysis:

-

Auxiliary Attachment : Hept-2-en-4-one is converted to a (S)-oxazolidinone imide.

-

Alkylation : Diastereoselective alkylation with methyl iodide.

-

Auxiliary Removal : Hydrolysis with LiOH/H₂O₂.

Sultam-Based Auxiliaries

Camphorsultam derivatives enable-sigmatropic rearrangements to install the 4S configuration:

Prins Cyclization and Ring-Opening

Diastereoselective Prins Reaction

A tandem Prins cyclization/ring-opening sequence constructs the stereogenic center:

-

Cyclization : Hept-2-enal and homoallylic alcohol form a tetrahydropyran intermediate.

-

Oxidation/Ring-Opening : OsO₄/NaIO₄ cleavage yields the diol, followed by selective reduction.

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Scalability | Key Advantage |

|---|---|---|---|---|

| Asymmetric Hydrogenation | 85–92 | 94–97 | High | Industrial applicability |

| Hydroboration-Oxidation | 70–75 | 88 | Moderate | Predictable stereochemistry |

| Enzymatic Synthesis | 39 | 73 | Low | Green chemistry |

| Chiral Auxiliary | 65–68 | >99 | Moderate | High enantiopurity |

| Prins Cyclization | 52 | 90 | Low | Modular substrate design |

Stereochemical Control Mechanisms

Chemical Reactions Analysis

Types of Reactions: (E,4S)-hept-2-en-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde, depending on the reaction conditions.

Reduction: The double bond can be reduced to form the corresponding saturated alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for halogenation reactions.

Major Products:

Oxidation: Formation of hept-2-en-4-one or hept-2-en-4-al.

Reduction: Formation of heptan-4-ol.

Substitution: Formation of hept-2-en-4-yl halides or hept-2-en-4-yl amines.

Scientific Research Applications

(E,4S)-hept-2-en-4-ol has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activity, including its role as a pheromone or signaling molecule in certain organisms.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for active pharmaceutical ingredients.

Industry: It is used in the production of fragrances, flavors, and other fine chemicals due to its pleasant odor and reactivity.

Mechanism of Action

The mechanism of action of (E,4S)-hept-2-en-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The double bond can participate in various chemical reactions, altering the compound’s reactivity and interaction with other molecules. These interactions can modulate enzymatic activity, receptor binding, and signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparative Data Table

Q & A

Q. How can researchers design robustness tests to evaluate the stability of this compound under long-term storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.